molecular formula C9H12O2 B6251537 2-acetyl-3-methylcyclohex-2-en-1-one CAS No. 499195-92-5

2-acetyl-3-methylcyclohex-2-en-1-one

Cat. No.: B6251537
CAS No.: 499195-92-5
M. Wt: 152.19 g/mol
InChI Key: ZKGZYSMPGJUJEC-UHFFFAOYSA-N
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Description

Significance of α,β-Unsaturated Cyclohexenones in Organic Synthesis and Natural Product Chemistry

α,β-Unsaturated carbonyl compounds, including cyclohexenones, are fundamental building blocks in organic synthesis. Their importance stems from the conjugated system of the double bond and the carbonyl group, which allows for a variety of chemical transformations. This structural motif is present in numerous natural products, contributing to their biological activity and making them a target for synthetic chemists. masterorganicchemistry.com For instance, these structures are found in pharmaceuticals, agrochemicals, and are even used as flavoring agents in the food and beverage industry. biosynth.comlibretexts.org

The reactivity of the α,β-unsaturated system allows for the construction of complex molecular architectures through reactions such as the Michael addition and the Diels-Alder reaction, enabling the formation of new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com This versatility has made substituted cyclohexenones key intermediates in the total synthesis of many natural products and other industrially relevant molecules. masterorganicchemistry.comacs.org

Structural Features and Reactivity Profile of the Cyclohexenone Core with Acetyl and Methyl Substituents

The structure of 2-acetyl-3-methylcyclohex-2-en-1-one is characterized by a six-membered ring containing a ketone and a carbon-carbon double bond in conjugation. The key features are the substituents at positions 2 and 3: an acetyl group (-COCH₃) and a methyl group (-CH₃), respectively.

Key Structural and Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₉H₁₂O₂ uni.lu
Molecular Weight152.19 g/mol Inferred from Formula
InChIKeyCRHGSBGMOSDOKP-UHFFFAOYSA-N uni.lu

The reactivity of this molecule is governed by the interplay of its functional groups:

The α,β-Unsaturated Ketone: This is the primary reactive site. The carbonyl group is electron-withdrawing, which polarizes the double bond, making the β-carbon (C4) electrophilic and susceptible to nucleophilic attack (conjugate or 1,4-addition). masterorganicchemistry.comyoutube.com Hard nucleophiles, like Grignard reagents (e.g., CH₃MgBr), may favor direct attack at the carbonyl carbon (1,2-addition). masterorganicchemistry.comchegg.com

The Acetyl Group at C2: This additional electron-withdrawing group further enhances the electrophilicity of the β-carbon, making the compound a potent Michael acceptor. wikipedia.org It also provides another carbonyl site for potential reactions.

The Methyl Group at C3: This electron-donating group can slightly modulate the reactivity of the double bond. Its steric bulk can also influence the stereochemical outcome of reactions, directing incoming reagents to the less hindered face of the molecule.

The Enone as a Dienophile: The electron-deficient double bond allows the molecule to participate as a dienophile in Diels-Alder reactions, a powerful method for forming six-membered rings. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org The presence of the electron-withdrawing acetyl group makes it a more reactive dienophile. organic-chemistry.org

A key synthetic route to related C-2 substituted 3-methylcyclohex-2-enones involves the Hagemann ester route. rsc.org Furthermore, methods for the direct acetylation of ketones, such as the reaction of a cyclohexanone (B45756) with acetyl chloride in the presence of a strong base like lithium diisopropylamide (LDA), provide a pathway to introduce the acetyl group, although this typically applies to the saturated ring system. google.com

Overview of Current Research Trajectories Pertaining to this compound

While specific research focusing exclusively on this compound is not extensively documented in mainstream literature, its potential can be inferred from studies on analogous structures. Current research involving highly functionalized cyclohexenones is directed towards several key areas:

Asymmetric Catalysis: A major focus is the development of enantioselective methods for reactions involving cyclohexenone scaffolds. This includes asymmetric Michael additions and Diels-Alder reactions to control the stereochemistry of the products, which is crucial for the synthesis of chiral drugs and natural products. organic-chemistry.org Research on the vinylogous Michael addition of 3-methylcyclohex-2-en-1-one to nitroalkenes using organocatalysts highlights this trend. buchler-gmbh.com

Domino and Cascade Reactions: The multiple reactive sites in this compound make it an ideal candidate for cascade reactions, where multiple bonds are formed in a single operation. This increases synthetic efficiency and reduces waste. For example, a Michael addition could be followed by an intramolecular aldol (B89426) condensation.

Synthesis of Complex Natural Products: Substituted cyclohexenones are pivotal intermediates in the synthesis of complex molecules. acs.org The specific substitution pattern of this compound could serve as a unique starting point for creating intricate molecular frameworks.

Potential Research Applications:

Research AreaPotential Application of this compound
Medicinal ChemistryUse as a scaffold for the synthesis of novel bioactive compounds.
Materials ScienceIncorporation into polymers or functional materials.
Total SynthesisA versatile building block for constructing polycyclic natural products.

Given its rich functionality, future research is likely to explore the utility of this compound as a versatile building block in these and other emerging areas of organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

499195-92-5

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-acetyl-3-methylcyclohex-2-en-1-one

InChI

InChI=1S/C9H12O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5H2,1-2H3

InChI Key

ZKGZYSMPGJUJEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CCC1)C(=O)C

Purity

95

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Acetyl 3 Methylcyclohex 2 En 1 One

Conjugate Addition Reactions (Michael Additions)

The α,β-unsaturated ketone functionality in 2-acetyl-3-methylcyclohex-2-en-1-one renders the β-carbon electrophilic and susceptible to attack by nucleophiles in a conjugate or 1,4-addition, commonly known as the Michael addition. nih.govwikipedia.org This reaction is a cornerstone of carbon-carbon bond formation. nih.gov

Nucleophile Diversity in Michael Addition to the Enone System

A wide array of nucleophiles can participate in Michael additions to α,β-unsaturated systems. nih.govwikipedia.org These are broadly categorized as soft nucleophiles, which preferentially undergo 1,4-addition over direct 1,2-addition to the carbonyl group. masterorganicchemistry.com For cyclohexenone systems, common nucleophiles include organocuprates (Gilman reagents), enamines, and thiols. masterorganicchemistry.comlibretexts.orglibretexts.org

Organocuprates , such as lithium dialkylcuprates (R₂CuLi), are soft organometallic reagents that are well-known to effect 1,4-addition to enones. masterorganicchemistry.com In contrast, harder nucleophiles like Grignard reagents tend to favor 1,2-addition to the carbonyl. masterorganicchemistry.com The choice of the organocuprate allows for the introduction of a variety of alkyl, vinyl, and aryl groups at the β-position of the enone.

Enamines , formed from the reaction of a ketone or aldehyde with a secondary amine, are another class of soft nucleophiles that readily undergo Michael addition to α,β-unsaturated carbonyl compounds. libretexts.orgyoutube.com The Stork enamine reaction, for instance, involves the addition of an enamine to a Michael acceptor, followed by hydrolysis of the resulting iminium salt to yield a 1,5-dicarbonyl compound. youtube.comnih.gov

Thiols are also effective nucleophiles in what is known as the thia-Michael addition. libretexts.org This reaction is often base-catalyzed and proceeds readily with α,β-unsaturated carbonyls to form thioethers. libretexts.org

A particularly relevant reaction for substituted cyclohexenones is the vinylogous Michael addition . In this variant, a dienamine formed from the enone can react at the γ-position. For instance, the direct asymmetric vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes has been achieved using chiral primary amine catalysis, leading to exclusive γ-site selectivity. ias.ac.in This highlights the potential for functionalization not only at the β-carbon but also at the γ-carbon of the extended conjugated system in this compound.

Regioselectivity and Stereoselectivity in 1,4-Addition Pathways

The regioselectivity of nucleophilic attack on this compound is a critical consideration. The molecule presents multiple electrophilic sites: the two carbonyl carbons and the β-carbon of the enone. As a general principle, soft nucleophiles favor the 1,4-addition pathway, attacking the β-carbon, while hard nucleophiles favor 1,2-addition to one of the carbonyl carbons. masterorganicchemistry.com

The stereoselectivity of the Michael addition to cyclic systems like cyclohexenone is influenced by the facial bias created by existing substituents. The incoming nucleophile will preferentially attack from the less sterically hindered face of the molecule. In substituted cyclohexenones, the conformation of the ring, often a half-chair, directs the approach of the nucleophile, leading to the formation of specific diastereomers. bg.ac.rs For example, in the Michael addition of organocuprates to 4-substituted-3-alkyl-2-cyclohexenones, the stereoselectivity (syn or anti addition relative to the C4 substituent) was found to be dependent on both the nucleophile and the substrate structure. organic-chemistry.org

Carbonyl Reactivity and Nucleophilic Addition to the Ketone Group

The two carbonyl groups in this compound, the enone carbonyl and the acetyl carbonyl, are both susceptible to nucleophilic attack. bg.ac.rs The relative reactivity of these two sites is governed by electronic and steric factors. Generally, aldehydes are more reactive than ketones towards nucleophiles due to less steric hindrance and greater polarization of the carbonyl bond. wikipedia.org

In the case of this compound, the enone carbonyl is part of a conjugated system, which can delocalize the electron density, potentially reducing its electrophilicity compared to a simple ketone. Conversely, the acetyl group is a simple ketone. The competition between 1,2-addition to either carbonyl and 1,4-addition to the enone system is a key aspect of the reactivity of this molecule. As mentioned, hard nucleophiles like Grignard reagents typically favor 1,2-addition. The specific site of attack (enone vs. acetyl carbonyl) would depend on the specific reagent and reaction conditions.

The addition of a nucleophile to a carbonyl carbon results in the formation of a tetrahedral intermediate, and if the substituents on the carbonyl are different, a new stereocenter is created. wikipedia.org Subsequent protonation of the intermediate alkoxide yields an alcohol. wikipedia.org

Oxidation and Reduction Transformations of the Cyclohexenone Moiety

The oxidation and reduction of this compound can target several sites: the enone double bond, the enone carbonyl, and the acetyl carbonyl.

Reduction of α,β-unsaturated ketones can proceed via 1,2-reduction to yield an allylic alcohol or via 1,4-reduction (conjugate reduction) to afford a saturated ketone. organic-chemistry.orgmdpi.com The choice of reducing agent is crucial for controlling the regioselectivity. For example, sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (the Luche reduction) is known to selectively perform 1,2-reduction of enones. mdpi.com Conversely, catalytic hydrogenation or the use of dissolving metal reductions can lead to the reduction of both the double bond and the carbonyl group. The selective reduction of one carbonyl group in the presence of the other is a significant challenge.

Oxidation of ketones is generally difficult and requires strong oxidizing agents, often leading to cleavage of carbon-carbon bonds. rsc.org However, a synthetically useful transformation is the Baeyer-Villiger oxidation, where a ketone is converted to an ester using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgwikipedia.orgresearchgate.net For this compound, this reaction could potentially occur at either carbonyl group, with the migratory aptitude of the adjacent groups influencing the outcome. The enone double bond is also susceptible to oxidation, for example, epoxidation with a peroxyacid. researchgate.net The oxidation of the cyclohexane (B81311) ring itself can also occur under certain conditions. For instance, the oxidation of cyclohexane with m-CPBA catalyzed by cobalt complexes has been reported.

Electrophilic and Nucleophilic Substitution Reactions on the Ring and Side Chains

Electrophilic substitution reactions on this compound are most likely to occur at the enone double bond. The reaction of conjugated dienes with electrophiles proceeds via the formation of a stabilized allylic carbocation intermediate, leading to both 1,2- and 1,4-addition products. A similar mechanism can be envisioned for the enone system of the target molecule. For example, reaction with a halogen (e.g., Br₂) could lead to the addition of bromine across the double bond.

Nucleophilic substitution reactions are less common on the cyclohexene (B86901) ring itself unless a suitable leaving group is present. However, the methyl group at the 3-position is allylic and could potentially undergo substitution reactions. More likely are substitution reactions involving the enolate forms of the dicarbonyl system. For example, after deprotonation, the resulting enolate can act as a nucleophile in substitution reactions, such as alkylation at the α-carbon.

Pericyclic Reactions and Cycloadditions (e.g., [2+2] photoadditions and their regioselectivity)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. youtube.com A key class of pericyclic reactions applicable to this compound is cycloaddition. youtube.com

[2+2] Photoadditions are photochemical cycloaddition reactions that occur between two double bonds to form a four-membered ring. researchgate.net The Paterno-Büchi reaction, for example, is the [2+2] photocycloaddition of a carbonyl group with an alkene to form an oxetane. bg.ac.rs For this compound, intramolecular [2+2] photocycloaddition between the enone double bond and the acetyl carbonyl could potentially lead to the formation of a bicyclic oxetane. Intermolecular [2+2] photoadditions with other alkenes are also possible.

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

While specific kinetic and detailed spectroscopic studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the reactivity of the closely related compound, 2-acetylcyclohexanone (B32800), provides valuable insights. Studies on the reaction of 2-acetylcyclohexanone with reagents like cyanothioacetamide have been instrumental in demonstrating the power of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), in elucidating reaction pathways.

In such reactions, the presence of multiple reactive sites—the endocyclic and exocyclic carbonyl groups—can lead to the formation of regioisomers. The progress of these reactions is often monitored over time using ¹H and ¹³C NMR spectroscopy. By analyzing the chemical shifts and coupling constants of the protons and carbons in the starting materials, intermediates, and products, chemists can deduce the structure of the intermediates and the final products. For instance, the appearance and disappearance of specific signals corresponding to the acetyl group and the cyclic ketone can indicate which carbonyl group has reacted.

Furthermore, kinetic studies, which measure the rate of a reaction, can provide quantitative data on the reaction mechanism. By systematically varying the concentration of reactants, catalysts, and the temperature, researchers can determine the rate law for the reaction. This information, combined with the structural data from spectroscopy, allows for the postulation of a detailed, step-by-step reaction mechanism. For example, determining the order of the reaction with respect to each reactant can help to identify the rate-determining step and the composition of the transition state.

Although direct experimental data for this compound is limited, it is reasonable to extrapolate that similar spectroscopic and kinetic methodologies would be employed to investigate its reactions. The additional methyl group on the cyclohexene ring in this compound, compared to 2-acetylcyclohexanone, would likely introduce steric and electronic effects that could influence the reaction rates and the regioselectivity of nucleophilic attacks.

Studies on Tautomerism and Conformational Dynamics

The chemical behavior of this compound is intrinsically linked to its tautomeric and conformational properties. As a β-diketone, it can exist in equilibrium between its diketo form and one or more enol forms. Concurrently, the cyclohexene ring is not planar and can adopt various conformations.

Tautomerism:

The keto-enol tautomerism of β-dicarbonyl compounds is a well-established phenomenon. For this compound, the diketo form can potentially exist in equilibrium with two different enol tautomers, where the enolic hydroxyl group is formed from either the cyclic or the acetyl carbonyl group. The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and pH.

Spectroscopic techniques are the primary tools for studying these tautomeric equilibria.

NMR Spectroscopy: ¹H NMR is particularly powerful for distinguishing between the keto and enol forms. The enolic proton typically gives a characteristic signal in the downfield region of the spectrum. The integration of the signals corresponding to the different tautomers allows for the determination of their relative populations and the equilibrium constant (KT). ¹³C NMR can also be used, as the chemical shifts of the carbonyl and enolic carbons are distinct.

Infrared (IR) Spectroscopy: The keto form will exhibit characteristic C=O stretching vibrations, while the enol form will show both C=O and O-H stretching bands. The relative intensities of these bands can provide qualitative information about the tautomeric equilibrium.

UV-Vis Spectroscopy: The different electronic structures of the keto and enol forms lead to different absorption maxima in their UV-Vis spectra, which can also be used to study the equilibrium.

Conformational Dynamics:

The cyclohexene ring in this compound is not planar and can exist in different conformations, most commonly half-chair or sofa forms. The substituents on the ring, namely the acetyl and methyl groups, can occupy either pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is determined by a balance of steric and electronic factors.

The acetyl group, being larger than the methyl group, would be expected to preferentially occupy the less sterically hindered pseudo-equatorial position to minimize unfavorable 1,3-diaxial-like interactions. The conformational equilibrium can be investigated using computational methods and temperature-dependent NMR studies. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for the interconversion between different conformers and to estimate their relative populations.

The interplay between tautomerism and conformational dynamics is a key feature of the chemistry of this compound. The preferred conformation of the ring can influence the stability of the different tautomers, and vice versa. A comprehensive understanding of these dynamic processes is essential for predicting and controlling the reactivity of this versatile chemical compound.

Advanced Analytical and Spectroscopic Characterization Methods in Research

Structural Elucidation via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Adducts and Stereoisomers

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds. For complex molecules like adducts and stereoisomers derived from 2-acetyl-3-methylcyclohex-2-en-1-one, a variety of NMR experiments are employed to unambiguously assign their three-dimensional structures.

One-dimensional NMR techniques such as ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons in the molecule. However, for complex adducts, such as those formed in Diels-Alder reactions, these spectra can be crowded and difficult to interpret. sapub.orgresearchgate.net

To overcome this, two-dimensional (2D) NMR techniques are essential. These include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps in tracing the carbon-carbon framework of the molecule. sapub.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly with the carbon atoms to which they are attached, allowing for the definitive assignment of carbon resonances. sapub.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together different fragments of a molecule and for assigning quaternary carbons. sapub.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly vital for determining stereochemistry. It identifies protons that are close in space, regardless of whether they are bonded. The presence or absence of a NOESY correlation between specific protons can differentiate between stereoisomers, such as endo and exo adducts. sapub.orgresearchgate.net For example, in a related norbornene system, the analysis of NOESY spectra was indispensable for unequivocally assigning the stereochemistry of each isomer. sapub.org

By combining these NMR methods, researchers can build a complete and detailed picture of the molecular structure, including the relative stereochemistry of complex adducts derived from reactions involving this compound.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Reaction Product Analysis (e.g., GC-MS for derivatized products)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC), it becomes an invaluable tool for separating and identifying individual components within a mixture. f1000research.comjmchemsci.com

GC-MS is frequently used for the analysis of reaction products and for identifying compounds in complex matrices like plant extracts. f1000research.comimrpress.comjmchemsci.com In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and separated based on boiling point and polarity as it passes through a capillary column. f1000research.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint."

Key applications in the context of this compound research include:

Molecular Formula Confirmation: High-resolution mass spectrometry can determine the exact mass of the molecular ion, allowing for the calculation of the elemental formula.

Reaction Monitoring: GC-MS can track the progress of a reaction by identifying the starting materials, intermediates, and final products in the reaction mixture.

Product Identification: The fragmentation pattern in the mass spectrum provides structural information that, when compared to spectral libraries like the NIST database, can confirm the identity of a known compound or help elucidate the structure of a new one. imrpress.com

Table 1: Typical GC-MS Operating Parameters

Parameter Value/Condition Source
Column DB-5 fused-silica capillary column f1000research.com
Carrier Gas High-purity helium f1000research.com
Flow Rate 1.0 mL/min f1000research.com
Injection Mode Split (e.g., 1:50 ratio) f1000research.com
Injector Temperature 300 °C f1000research.com
Ion Source Temperature 250 °C f1000research.com
Interface Temperature 300 °C f1000research.com

X-ray Crystallography for Crystalline Derivatives and Analogues to Determine Solid-State Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of a compound and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's conformation in the solid state.

While X-ray crystallography provides unparalleled structural detail, its application is contingent on the ability to grow high-quality single crystals of the target compound or a suitable derivative. For this compound, specific crystallographic data is not widely published, which may be due to difficulties in obtaining suitable crystals. However, if a crystalline derivative were to be analyzed, this technique would offer conclusive evidence of its solid-state structure and intermolecular interactions, such as hydrogen bonding and crystal packing.

Advanced Chromatographic Separations for Isomer Resolution and Purity Assessment (e.g., Preparative HPLC, Chiral HPLC)

Advanced chromatographic techniques are essential for the isolation and purification of this compound and for the separation of its isomers.

Preparative High-Performance Liquid Chromatography (HPLC): This technique is a scaled-up version of analytical HPLC, used to purify gram-scale quantities of a compound from a reaction mixture. By selecting an appropriate stationary phase (e.g., reverse-phase C18) and mobile phase, this compound can be isolated with high purity for further studies. This method is scalable and can be adapted for isolating impurities. sielc.com A method for a similar compound, 6-(isopropyl)-3-methylcyclohex-2-en-1-ol, uses a reverse-phase column with a mobile phase of acetonitrile (B52724) and water. sielc.com

Chiral HPLC: Chirality is a key consideration in many organic molecules. If a derivative of this compound were chiral (containing one or more stereocenters), separating the enantiomers would be crucial, as they can have different biological activities. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate as they pass through the column. Polysaccharide-based columns, such as Chiralpak, are widely used for the enantioseparation of various pharmaceutical compounds. nih.gov The control of enantiomeric purity is a critical requirement for analytical and regulatory purposes in drug development. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

For this compound, FT-IR and Raman spectra would display characteristic peaks corresponding to its functional groups:

C=O Stretch: Strong absorptions for the ketone and acetyl carbonyl groups would be prominent. The conjugated nature of the enone system would typically shift the ketone absorption to a lower frequency (around 1650-1680 cm⁻¹) compared to a simple saturated ketone.

C=C Stretch: A peak corresponding to the carbon-carbon double bond in the cyclohexene (B86901) ring would appear in the 1600-1650 cm⁻¹ region.

C-H Stretch: Absorptions for sp²-hybridized (alkene) and sp³-hybridized (alkane) C-H bonds would be observed above and below 3000 cm⁻¹, respectively.

These techniques are also sensitive to intermolecular interactions. For instance, if the compound exists in equilibrium with its enol tautomer, 2-acetyl-3-hydroxycyclohex-2-en-1-one nih.gov, a broad O-H stretching band would be observed in the FT-IR spectrum. The position and shape of this band could provide insights into the strength and nature of hydrogen bonding within the sample.

Table 2: Expected Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Vibration Expected Frequency Range (cm⁻¹)
Alkyl C-H Stretch 2850-2960
Acetyl C=O Stretch ~1715
Conjugated Ketone C=O Stretch ~1665
Alkene C=C Stretch ~1620
C-O Stretch 1000-1300

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental in predicting the electronic structure of 2-acetyl-3-methylcyclohex-2-en-1-one. These calculations, based on the principles of quantum mechanics, can determine electron distribution, molecular orbital energies, and other electronic properties. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

These computational methods are also employed to predict various spectroscopic properties. Theoretical calculations can simulate infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. By comparing these predicted spectra with experimental data, researchers can confirm the molecular structure and gain a more detailed understanding of its vibrational and electronic transitions.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms involving this compound. DFT studies focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost.

Researchers utilize DFT to map out potential energy surfaces for chemical reactions. This allows for the identification of reaction pathways, intermediates, and, crucially, the transition states that connect them. By calculating the energy of these transition states, the activation energy for a reaction can be determined, providing quantitative insights into reaction rates. These studies are invaluable for understanding synthesis routes and the chemical transformations the compound may undergo.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum methods are excellent for electronic properties, molecular dynamics (MD) simulations are used to explore the physical movements and conformational flexibility of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule behaves in different environments.

A key application of MD is the exploration of the conformational landscape. The cyclohexene (B86901) ring and the acetyl group can adopt various spatial arrangements, and MD simulations can identify the most stable conformers and the energy barriers between them. Furthermore, these simulations can explicitly include solvent molecules, allowing for a detailed investigation of solvent effects on the compound's structure and dynamics. This is crucial for understanding its behavior in solution, which is relevant for many of its practical applications.

In Silico Screening and Prediction of Molecular Interactions

In silico screening methods leverage computational power to predict how this compound might interact with biological targets, such as proteins or enzymes. These techniques are a cornerstone of modern drug discovery and materials science.

Research on Biological Activities and Molecular Interaction Mechanisms

Exploration of Molecular Mechanisms of Interaction with Enzymes and Biological Pathways

Direct molecular-level studies elucidating the interaction of 2-acetyl-3-methylcyclohex-2-en-1-one with specific enzymes or biological pathways are not extensively documented. However, research into the mechanisms of analogous cyclohexenone derivatives offers significant insights into potential modes of action.

Cyclohexenone derivatives have been shown to interact with several key biological targets:

Enzyme Inhibition: A primary mechanism for many cyclohexenone analogues is the inhibition of critical enzymes involved in disease pathology.

Kinases: Certain α,β-unsaturated cyclohexanone (B45756) analogues of curcumin (B1669340) have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in many cancers. nih.gov Molecular docking studies suggest these compounds fit well into the EGFR active site, explaining their inhibitory action. nih.gov

Cyclooxygenases (COX) and Lipoxygenases (LOX): The anti-inflammatory properties of some cyclohexenone derivatives are attributed to their ability to inhibit COX-2 and 5-LOX enzymes. researchgate.net These enzymes are crucial in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. nih.govnih.gov The natural product Axinelline A, for instance, binds to COX-2 in a manner similar to the drug diclofenac. nyu.edu

Acetylcholinesterase (AChE): Some ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives have been found to inhibit AChE, an enzyme whose activity is enhanced in certain types of brain tumors. researchgate.net

Modulation of Transcription Factors and Signaling Pathways:

NF-κB Pathway: Spiro(lactone-cyclohexanone) compounds have demonstrated the ability to inhibit TNF-α-induced activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates inflammatory responses, cell survival, and proliferation. iiarjournals.org Inhibition of this pathway can lead to apoptosis in cancer cells. nyu.eduiiarjournals.org

Enhancer of Zeste Homolog 2 (EZH2): A derivative of zeylenone (B150644), another polyoxygenated cyclohexene (B86901) compound, was found to exert its anti-cancer effects by interfering with EZH2. nih.gov This interaction attenuates the down-regulation of cyclin-dependent kinase inhibitors, leading to cell cycle arrest in glioblastoma cells. nih.gov

The core cyclohexenone structure, being an enone, is susceptible to Michael addition, which could be a mechanism for covalent interaction with biological nucleophiles, such as cysteine residues in enzyme active sites. wikipedia.org This reactivity underpins the biological activity of many related compounds.

In Vitro Investigations of Biological Activities in Analogues (e.g., antiproliferative, antioxidant, anti-inflammatory effects in relevant cellular or biochemical assays)

A broad range of in vitro studies on analogues of this compound have confirmed the therapeutic potential of the cyclohexenone scaffold.

Antiproliferative Activity

Cyclohexenone derivatives have consistently demonstrated significant antiproliferative effects across various cancer cell lines.

Curcumin-Cyclohexanone Analogues: Analogues designed based on the curcumin structure showed potent antiproliferative activity against human liver cancer (Hep G2) and melanoma (B16-F10) cell lines, with IC50 values as low as 0.43 µM for the most potent EGFR inhibitor. nih.gov

Diphenyl-Cyclohexenone Carboxylates: A series of ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives effectively inhibited the clonogenic survival of human colon cancer (HCT116) cells. researchgate.net

Zeylenone Analogues: The cyclohexene oxide derivative, CA, showed a potent anti-cancer effect on glioblastoma (GBM) cells, significantly inhibiting their malignant behaviors and inducing cell cycle arrest. nih.gov

Spiro Compounds: Spiro(lactone-cyclohexanone) derivatives were found to reduce the viability and proliferation of human leukemia cell lines K562 and U937, inducing caspase-dependent apoptosis. iiarjournals.org

Analogue TypeCancer Cell Line(s)Reported Activity (IC50 / GI50)Reference
α,β-Unsaturated Cyclohexanone (Curcumin analogue)Hep G2, B16-F10IC50 = 0.43 µM - 1.54 µM nih.gov
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylateHCT116 (Colon)GI50 values from 7.83 µM to >100 µM researchgate.net
Spiro(lactone-cyclohexanone)K562, U937 (Leukemia)IC50 = 43.7 µM - 74.02 µM iiarjournals.org
Cyclohexene oxide (Zeylenone analogue)Glioblastoma (GBM)Identified as most potent in series nih.gov
2,6-bis(arylidene)cyclohexanonesP388 (Leukemia)Activity correlated with structural descriptors

Anti-inflammatory Activity

The anti-inflammatory properties of cyclohexenone derivatives are well-established through various in vitro assays.

Cyclohexenyl chalcone (B49325) derivatives isolated from Boesenbergia pandurata showed significant topical anti-inflammatory activity. nih.gov

A novel cyclohexanone derivative, ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohexe-3-enecarboxylate, was shown to inhibit both COX-2 and 5-LOX enzymes and reduce the expression of pro-inflammatory cytokines like TNF-α and IL-1β. researchgate.net

The natural product Axinelline A and its synthetic analogues demonstrated COX-2 inhibitory activity, which in turn suppressed the NF-κB signaling pathway and reduced the production of inflammatory mediators like PGE2 and nitric oxide (NO) in RAW264.7 macrophages. nyu.edu

Antioxidant Activity

The potential for cyclohexenone-containing compounds to act as antioxidants has been evaluated in several studies.

The glutathione (B108866) peroxidase (GPx)-like activity of cyclohexene-fused spiroselenuranes has been demonstrated, highlighting their ability to participate in the destruction of harmful peroxides. nih.gov The GPx-like activity for one derivative, di-(2-formylcyclohexenal)diselenide, was measured at 49.8 ± 1.61 μM min−1, which was superior to the standard, ebselen. nih.govresearchgate.net

Dibenzylidene-cyclohexanone compounds, which are curcumin analogues, have been tested for their antioxidant capacity using DPPH radical scavenging and FRAP assays. researchgate.net

Other studies on mono-carbonyl analogues of curcumin (MACs) with a cyclohexanone linker also confirmed antioxidant activity via DPPH assays, though the potency was often influenced by other functional groups on the molecule. japsonline.com

Structure-Activity Relationship (SAR) Studies for Optimizing Biological Response

SAR studies are crucial for refining the cyclohexenone scaffold to enhance potency and selectivity for a desired biological target.

For Antiproliferative Activity:

In 2,6-bis(arylidene)cyclohexanones, the presence of electron-withdrawing groups (EWGs) on the aryl rings was found to promote anti-leukemic activity, whereas electron-donating groups (EDGs) decreased this activity.

For ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylates, substitutions on the phenyl rings significantly impacted activity against HCT116 colon cancer cells. For instance, a 1-naphthalenyl group was more effective than a 2-naphthalenyl group, and specific patterns of hydroxy and methoxy (B1213986) substitution also modulated the anticancer properties. researchgate.net

In a series of zeylenone analogues, the addition of a p-fluorobenzoyl group resulted in the most potent anti-glioblastoma activity. nih.gov

For Anti-inflammatory Activity:

SAR studies on various heterocyclic compounds, including those with structures analogous to cyclohexenones, have been pivotal in developing selective COX-2 inhibitors. nih.gov Key findings indicate that specific substitutions, such as small electron-withdrawing groups (e.g., F, Cl) on aryl rings attached to a core scaffold, often result in potent and selective COX-2 inhibition. nih.gov The presence of a SO2Me group is a common pharmacophore for COX-2 selectivity. nih.gov

For Antioxidant Activity:

In dibenzylidene-cyclohexanone derivatives, the presence of strong electron-donating groups, particularly hydroxyl (-OH) groups, is considered very important for enhancing antioxidant properties. researchgate.net Conversely, electron-withdrawing groups were detrimental to this activity. researchgate.net

This observation was echoed in studies of other curcumin analogues, where the presence and position of hydroxyl and methoxy groups played a key role in antioxidant capacity. japsonline.com

ActivityFavorable Structural FeaturesUnfavorable Structural FeaturesReference
Antiproliferative (Leukemia)Electron-withdrawing groups (EWGs) on aryl ringsElectron-donating groups (EDGs) on aryl rings
Antiproliferative (Colon Cancer)1-Naphthalenyl group; specific hydroxymethoxy patterns2-Naphthalenyl group researchgate.net
Anti-inflammatory (COX-2 Inhibition)SO2Me pharmacophore; small EWGs (F, Cl) on aryl rings- nih.gov
AntioxidantElectron-donating groups (e.g., -OH, -OCH3)Electron-withdrawing groups (EWGs) researchgate.netjapsonline.com

Role in Natural Products Chemistry and Biosynthesis

Identification of Natural Occurrences and Distribution of Cyclohexenone Derivatives in Biological Systems

Cyclohexenone derivatives are found in a diverse range of organisms, from plants to insects. One of the most prominent naturally occurring examples is 3-methylcyclohex-2-en-1-one , also known by the common name Seudenone or as the pheromone MCH.

In the plant kingdom, this compound has been identified in the essential oil of pennyroyal (Mentha pulegium) and in tobacco (Nicotiana tabacum). nih.gov Its presence has also been reported in a variety of food sources, where it contributes to the flavor and aroma profile. These include cocoa, coffee, filberts (hazelnuts), sweet corn, and wild rice. chemicalbook.com

Perhaps its most documented role is in the chemical ecology of insects. 3-Methylcyclohex-2-en-1-one is famously produced by several species of bark beetles in the genus Dendroctonus. canada.ca It has been isolated from species including the Douglas-fir beetle (Dendroctonus pseudotsugae) and the spruce beetle (Dendroctonus rufipennis), where it functions as a critical signaling molecule. canada.cacambridge.org

Table 1: Natural Occurrences of 3-methylcyclohex-2-en-1-one

This table summarizes the diverse biological systems in which the representative cyclohexenone derivative, 3-methylcyclohex-2-en-1-one, has been identified.

Kingdom Species/Source Common Name
Plantae Mentha pulegium Pennyroyal
Nicotiana tabacum Tobacco
Foodstuffs (e.g., cocoa, coffee, filberts) N/A
Animalia Dendroctonus pseudotsugae Douglas-fir beetle

Biosynthetic Pathways and Precursor Molecules for Related Natural Cyclohexenones

The precise biosynthetic pathways for many cyclohexenone derivatives in plants and insects have not been fully elucidated. However, their formation is generally believed to follow principles of polyketide biosynthesis. Polyketide synthases (PKSs) are multi-domain enzymes that construct complex carbon skeletons from simple acyl-CoA precursors. wikipedia.orgnih.gov

The biosynthesis of a cyclohexenone ring likely involves the following general steps:

Chain Initiation: The process starts with a "starter unit," such as acetyl-CoA.

Chain Elongation: The starter unit is sequentially elongated by the addition of "extender units," most commonly malonyl-CoA. Each addition is a decarboxylative Claisen condensation, adding two carbon atoms to the growing chain. nih.gov

Cyclization: After the linear poly-β-keto chain reaches a specific length, it undergoes an intramolecular cyclization reaction (such as an aldol (B89426) condensation) to form the six-membered ring characteristic of cyclohexenones.

Modifications: The resulting ring can then be further modified by other enzymes to produce the final natural product, including the addition of methyl groups or other functionalities.

For a molecule like 3-methylcyclohex-2-en-1-one, the pathway would likely involve a starter unit and several extender units, followed by cyclization and methylation. While ketones are common intermediates in fatty acid and polyketide synthesis, the specific enzymes and genetic pathways responsible for producing these compounds in organisms like Dendroctonus beetles or Mentha plants remain an area for further research. wikipedia.org

Ecological Roles of Cyclohexenone Metabolites

The ecological functions of cyclohexenone metabolites are best understood through pheromone research, particularly in bark beetles. In this context, 3-methylcyclohex-2-en-1-one (MCH) serves as a potent anti-aggregation pheromone . cambridge.orgnih.gov

When bark beetles initiate an attack on a host tree, such as a Douglas-fir, they release aggregation pheromones to attract other beetles to overcome the tree's defenses in a mass attack. However, once the tree is fully colonized and the resources become limited, the beetles begin to produce MCH. canada.ca This compound signals to other beetles arriving in the area that the host tree is already occupied and cannot support more individuals. This chemical message effectively prevents overcrowding and ensures the survival of the resident beetle population by managing resource competition. canada.cacambridge.org

The discovery and understanding of this ecological role have led to significant practical applications. Synthetic MCH is now widely used in forest management as a pest control agent. nih.govbiosynth.com It is formulated into slow-release dispensers that are placed on or near susceptible trees. canada.cacambridge.org The released MCH disrupts the beetles' chemical communication, repelling them from high-value trees and protecting forests from large-scale infestation by the Douglas-fir beetle and spruce beetle. canada.canih.gov

Table 2: Ecological Role of 3-methylcyclohex-2-en-1-one

This table details the function and significance of 3-methylcyclohex-2-en-1-one in insect chemical ecology.

Compound Name Producing Organism Ecological Role Mechanism of Action

Applications As a Chemical Building Block in Advanced Organic Synthesis

Precursor in Total Synthesis of Complex Natural Products and Bioactive Molecules

The cyclohexenone core of 2-acetyl-3-methylcyclohex-2-en-1-one is a structural motif present in numerous polycyclic natural products, including steroids and terpenoids. A cornerstone reaction for the synthesis of such six-membered ring systems is the Robinson annulation. masterorganicchemistry.comlibretexts.org This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation to construct a new cyclohexenone ring onto an existing ketone. masterorganicchemistry.comucla.eduyoutube.com

The structure of this compound makes it an excellent substrate for Robinson annulation-type strategies. The enolate can be selectively generated from the cyclic ketone or the acetyl group, which then acts as the nucleophilic donor in a Michael reaction with an α,β-unsaturated ketone acceptor. The resulting intermediate, a 1,5-diketone, is primed for an intramolecular aldol condensation to forge a new ring system. libretexts.org

A classic application of this methodology is the synthesis of the Wieland-Miescher ketone, a fundamental building block in the total synthesis of various steroids. fiveable.me This bicyclic diketone is prepared via a Robinson annulation between 2-methylcyclohexane-1,3-dione (B75653) and methyl vinyl ketone. fiveable.me Similarly, this compound can serve as a starting point for creating complex polycyclic frameworks. For instance, an asymmetric Robinson annulation was the key initial step in the total synthesis of the natural product (–)-Anominine. masterorganicchemistry.com The versatility of this approach allows chemists to systematically build the intricate skeletons of bioactive molecules, demonstrating the utility of cyclohexenone precursors in the synthesis of medicinally relevant compounds.

Reaction TypeKey ReactantsProduct TypeRelevance to Natural Products
Robinson Annulation Enolate of a ketone (e.g., from this compound) + α,β-unsaturated ketone (e.g., methyl vinyl ketone)Polycyclic KetonesForms the core ring structures of steroids and terpenoids. masterorganicchemistry.comlibretexts.orgfiveable.me
Michael Addition Enolate (nucleophile) + α,β-unsaturated carbonyl (acceptor)1,5-Dicarbonyl compoundThe initial step in the Robinson annulation, setting up the framework for cyclization. libretexts.orgyoutube.com
Intramolecular Aldol Condensation 1,5-Dicarbonyl compoundCyclohexenone ring systemThe ring-closing step that completes the annulation process. masterorganicchemistry.comlibretexts.org

Intermediate in the Synthesis of Diverse Organic Molecules and Heterocyclic Systems

The reactivity of this compound extends beyond annulation reactions, making it a valuable intermediate for synthesizing a wide array of organic structures, particularly heterocyclic systems like curcuminoids and benzofurans.

Curcuminoids: Curcuminoids are natural phenols known for their significant biological activities. nih.gov Their characteristic diarylheptanoid structure is often synthesized via condensation reactions involving a β-diketone. The Pabon synthesis, a widely adopted method, utilizes the boron complex of a β-diketone (such as 2,4-pentanedione) to facilitate a controlled double aldol condensation with aromatic aldehydes. mdpi.comresearchgate.net

The 1,3-dicarbonyl-like functionality within this compound makes it an analogue of the linear β-diketones typically used in these syntheses. semanticscholar.org By protecting the diketone moiety with boric anhydride (B1165640) or boron trifluoride, undesirable side reactions are suppressed, and the terminal methyl group of the acetyl function is activated for stepwise condensation with aldehydes, leading to the formation of both symmetric and asymmetric curcuminoids. mdpi.commdpi.com

Benzofuran (B130515) Derivatives: Benzofurans are a class of heterocyclic compounds found in many natural products and pharmaceuticals exhibiting antitumor, antibacterial, and anti-inflammatory properties. rsc.org Numerous synthetic routes to benzofurans have been developed, many of which start from ortho-substituted phenols. organic-chemistry.orgjocpr.com

This compound can be envisioned as a precursor to benzofuran systems through a sequence of aromatization followed by cyclization. The cyclohexenone ring can be dehydrogenated to form a substituted o-hydroxyacetophenone intermediate. This phenolic ketone can then undergo intramolecular C–O bond formation to yield the benzofuran core. acs.org Common methods to achieve this cyclization include reaction with α-halo ketones or transition-metal-catalyzed intramolecular O-arylation. jocpr.comacs.org This strategy allows for the conversion of a simple carbocyclic precursor into a valuable heterocyclic scaffold.

Target Molecule ClassKey Synthetic StrategyStarting FunctionalityResulting Structure
Curcuminoids Pabon Synthesis (Boron-mediated aldol condensation)Acetyl group (as part of a β-dicarbonyl system)Diarylheptanoid
Benzofuran Derivatives Aromatization followed by intramolecular cyclizationCyclohexenone ring and acetyl groupFused aromatic-heterocyclic system

Derivatization Strategies for Novel Compounds with Tunable Properties

The chemical structure of this compound offers several sites for functionalization, allowing for the synthesis of novel derivatives with tailored electronic, steric, and physicochemical properties. Key derivatization strategies include halogenation, sulfonation, and thiomethylation.

Halogenated Derivatives: Halogen atoms can be introduced to modify the reactivity and biological activity of the molecule. Electrophilic halogenation, using reagents like N-Bromosuccinimide (NBS), can occur at the α-carbon of the ketone or acetyl group. Alternatively, halogens can be added across the carbon-carbon double bond of the enone system. These halogenated derivatives can serve as intermediates for further cross-coupling reactions or may exhibit enhanced biological properties themselves.

Sulfonated Derivatives: The incorporation of sulfonyl groups is a common strategy in medicinal chemistry to improve properties such as solubility and biological activity. nih.gov Cyclic sulfones are a notable class of biologically active heterocycles. nih.gov The enone moiety in this compound is susceptible to sulfa-Michael addition reactions with sulfinate salts, which introduces a sulfonyl group at the β-position. acs.org This approach has been used to synthesize 3-sulfonylated benzofurans from related precursors, highlighting a pathway to sulfonated heterocyclic systems. acs.org General methods for sulfonylation of alkenes can also be applied to the double bond of the cyclohexenone ring. masterorganicchemistry.com

Thiomethylated Derivatives: Thioether groups can be introduced through the Michael addition of thiols to the α,β-unsaturated ketone. The nucleophilic sulfur atom attacks the β-carbon of the enone, leading to the formation of a β-thioketone. This reaction is highly efficient and provides a straightforward route to sulfur-containing cyclohexanone (B45756) derivatives, which can be valuable intermediates in pharmaceutical and materials science.

Derivatization TypeReagent ExampleSite of ReactionPotential Application of Derivative
Halogenation N-Bromosuccinimide (NBS)α-carbon to carbonyl; C=C double bondIntermediate for cross-coupling; enhanced bioactivity
Sulfonylation Sodium Sulfinatesβ-carbon of enone (via Michael addition)Synthesis of bioactive sulfonyl-heterocycles. acs.org
Thiomethylation Methanethiol (MeSH)β-carbon of enone (via Michael addition)Pharmaceutical intermediates

Utilization in the Research and Development of Fragrance and Flavor Molecules as Synthetic Intermediates

The fragrance and flavor industry continuously seeks new molecules with unique and desirable sensory properties. sci-hub.se Cyclic ketones, particularly substituted cyclohexanones and cyclopentanones, are well-established precursors for a variety of important odorants, often possessing woody, spicy, floral, or fruity notes. google.combeilstein-journals.orgnih.gov

The compound this compound belongs to the structural class of alkyl cyclic ketones, which are recognized for their potential in fragrance applications. nih.gov The related compound, 3-methylcyclohex-2-en-1-one, is a known building block in the synthesis of pharmaceuticals and is used in the flavor and fragrance industry. biosynth.comchemistry-online.com Furthermore, its reduced alcohol form, 3-methylcyclohex-2-en-1-ol, is a naturally occurring pheromone. medchemexpress.com

The structural framework of this compound can be chemically modified to produce a range of fragrance molecules. Synthetic transformations can include:

Reduction of the ketone to the corresponding alcohol, which can possess a different odor profile or serve as an intermediate for esterification.

Rearrangement of the carbon skeleton to form different ring sizes or substituent patterns.

Condensation reactions at the acetyl group to build larger, more complex structures.

These strategies have been successfully employed to synthesize powerful woody odorants like Georgyone and Arborone, as well as jasmine-like cyclopentanone (B42830) fragrances such as Magnolione®. nih.govnih.gov The versatility of the cyclohexenone core makes it a valuable platform for the discovery and development of novel synthetic fragrance and flavor ingredients. mdpi.comgoogleapis.comgoogle.com

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future of synthesizing 2-acetyl-3-methylcyclohex-2-en-1-one is intrinsically linked to the principles of green chemistry. The goal is to develop processes that are not only efficient but also minimize environmental impact. Research in this area is expected to concentrate on several key aspects:

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a promising technique for accelerating organic reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. researchgate.net The application of microwave irradiation to the Robinson annulation or related condensation reactions for forming the cyclohexenone core is a key area for exploration.

Greener Solvents and Conditions: A significant push is being made to replace hazardous organic solvents with more environmentally friendly alternatives. nih.gov Research into conducting the synthesis of cyclohexenone derivatives in aqueous media or under solvent-free conditions is a major trend. researchgate.netyoutube.com The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate reactions in aqueous systems. nih.gov

Atom Economy: Synthetic strategies will be increasingly evaluated based on their atom economy, aiming to maximize the incorporation of starting material atoms into the final product. Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, are central to this goal, as they reduce the need for intermediate purification steps and minimize waste. nih.govacs.org

Renewable Feedstocks: Long-term sustainability goals involve moving away from petrochemical-based starting materials. Investigating pathways to synthesize precursors for this compound from biomass-derived sources is a significant future challenge. nih.gov

Design of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Asymmetric Organocatalysis: The use of small, metal-free organic molecules (organocatalysts) to induce enantioselectivity is a major field of research. For the synthesis of chiral cyclohexenone derivatives, catalysts like proline and its derivatives, or diarylpyrrolinol silyl (B83357) ethers, have been shown to be effective in asymmetric Robinson annulation reactions. acs.org Future work will involve designing new bifunctional catalysts, such as those combining a hydrogen-bonding site with a basic moiety, to achieve even higher levels of stereocontrol. thieme-connect.com

Advanced Metal-Based Catalysis: While organocatalysis is prominent, metal-based catalysts continue to be vital. Palladium-catalyzed dehydrogenation of saturated ketones offers a direct route to enones, using molecular oxygen as a clean oxidant. researchgate.netorganic-chemistry.org Research into more efficient and recyclable metal catalysts, including those based on earth-abundant metals like iron or copper, is an important direction. acs.org The development of catalysts for novel reaction pathways, such as the rhodium-catalyzed [5+1] cycloaddition, could also provide new routes to the cyclohexenone skeleton. organic-chemistry.org

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. While still a nascent field for this specific target, the use of engineered enzymes, such as aldolases, could provide a highly sustainable route to chiral building blocks for the synthesis of this compound. nih.gov

Table 1: Comparison of Emerging Catalytic Strategies for Cyclohexenone Synthesis

Catalytic Strategy Catalyst Examples Key Advantages Future Research Focus
Asymmetric Organocatalysis L-Proline, Diarylpyrrolinol Silyl Ethers, BIMP Metal-free, high enantioselectivity, readily available. acs.orgthieme-connect.com Development of novel bifunctional catalysts, expanding substrate scope.
Metal-Based Catalysis Pd(OAc)₂, Rh(I) complexes, Chloroferrate Ionic Liquids High efficiency, novel reaction pathways, use of O₂ as oxidant. researchgate.netacs.orgorganic-chemistry.org Use of earth-abundant metals, catalyst recycling, milder conditions.

| Biocatalysis | Recombinant Aldolases (e.g., YpYerE) | High stereoselectivity, environmentally benign (aqueous media), mild conditions. nih.gov | Enzyme engineering for specific substrates, improving catalyst stability. |

Advanced Mechanistic Investigations Employing Cutting-Edge Spectroscopic and Computational Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Future research will increasingly rely on a synergistic combination of advanced spectroscopic and computational tools to elucidate the complex pathways involved in the formation of this compound.

In-Situ Spectroscopy: Techniques that monitor reactions in real-time provide invaluable mechanistic data. rsc.org In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products as the reaction progresses, helping to identify transient species and determine reaction kinetics. rsc.orgyoutube.comrsc.org This is particularly useful for understanding complex catalytic cycles and identifying rate-determining steps. youtube.comnumberanalytics.com

Computational Chemistry: Quantum mechanical methods, especially Density Functional Theory (DFT), have become indispensable for studying reaction mechanisms at the molecular level. numberanalytics.comgrnjournal.usnumberanalytics.com DFT calculations can be used to:

Map potential energy surfaces to identify the most likely reaction pathways. numberanalytics.comgrnjournal.us

Characterize the structures of unstable intermediates and transition states that are difficult to observe experimentally. grnjournal.us

Explain the origins of stereoselectivity in asymmetric catalysis. thieme-connect.com

Probe non-covalent interactions that can play a crucial role in directing reaction outcomes. rsc.org

The integration of experimental data from spectroscopy with theoretical data from computational modeling provides a powerful approach to achieving a comprehensive understanding of reaction mechanisms. researchgate.net

Table 2: Advanced Techniques for Mechanistic Elucidation

Technique Type Information Gained Relevance to this compound Synthesis
In-Situ FTIR/Raman Spectroscopic Real-time concentration of species, identification of intermediates, kinetic data. rsc.orgrsc.org Optimizing reaction conditions, validating catalytic cycles.
Density Functional Theory (DFT) Computational Transition state structures, reaction energy profiles, origins of selectivity. numberanalytics.comnumberanalytics.com Rationalizing catalyst performance, predicting reactivity.

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Computational | Study of large systems where a specific region requires high accuracy. grnjournal.us | Modeling enzymatic or complex catalytic systems. |

Integration of Artificial Intelligence and Machine Learning for Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating the pace of discovery. researchgate.net These data-driven approaches are moving beyond traditional trial-and-error, enabling more targeted and efficient research. acs.org

Reaction Prediction and Synthesis Planning: AI tools, often based on neural network models trained on vast databases of known chemical reactions, can predict the likely products of a given set of reactants and reagents. aiche.orgnih.gov For a target like this compound, these tools can assist in retrosynthetic analysis, suggesting novel or more efficient synthetic routes that a human chemist might overlook. nih.govchemcopilot.com

Catalyst Discovery and Design: Machine learning algorithms can identify promising new catalysts without the need to synthesize and test every possibility. aiche.orgenergyfrontier.us By learning from existing data, ML models can find correlations between a catalyst's structure and its performance (e.g., activity and selectivity). umich.edu This approach can be used to screen vast virtual libraries of potential catalysts, accelerating the discovery of superior systems for synthesizing cyclohexenones. acs.orgaiche.orgrsc.org

Property Prediction: ML models can be trained to predict the physicochemical and biological properties of molecules. This allows for the in silico design and screening of novel analogs of this compound with desired characteristics before committing resources to their synthesis. This predictive capability is particularly valuable in fields like materials science and drug discovery. researchgate.net

Interpretable AI for Mechanistic Insight: A key challenge is making AI models less of a "black box." Future research will focus on developing interpretable AI that not only makes predictions but also provides insights into why it made them. For example, zero-shot learning models combined with spectroscopic data can help identify reaction intermediates in new, unseen systems, enhancing the reliability of AI in mechanistic studies. pnas.org

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 2-acetyl-3-methylcyclohex-2-en-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis often involves allylation or acetylation of cyclohexenone precursors. For example, lithium-ammonia (Li/NH₃) systems can facilitate allylation of cyclohexenones, followed by hydrolysis to introduce acetyl groups . Solvent selection (e.g., diethyl ether-pentane mixtures) is critical for controlling reaction kinetics and minimizing side products . Yield optimization may require temperature gradients (e.g., −78°C for lithiation) and inert atmospheres to prevent oxidation.

Q. How can this compound be purified effectively, and what solvent systems are optimal for recrystallization?

  • Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard. For recrystallization, mixed solvents like diethyl ether-pentane (3:1 v/v) are effective due to differential solubility of byproducts . Safety protocols, such as fume hood use and inert gas purging, are essential when handling volatile intermediates .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR can confirm substitution patterns (e.g., acetyl group at C2, methyl at C3) and enone conjugation. Coupling constants (J values) in ¹H NMR help distinguish cis/trans isomers .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities (e.g., cyclohexenone ring puckering) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., keto-enol tautomerism) or paramagnetic impurities. Variable-temperature NMR (VT-NMR) can identify tautomeric equilibria, while deuterated solvent screening (e.g., DMSO-d₆ vs. CDCl₃) reduces solvent-induced shifts . Isotopic labeling (e.g., ¹³C-enriched acetyl groups) clarifies ambiguous assignments .

Q. What computational methods (e.g., DFT) are suitable for studying its reaction mechanisms?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts transition states for enone functionalization (e.g., Michael additions). Solvent effects are modeled using PCM (Polarizable Continuum Model), and activation energies are validated against experimental kinetic data .

Q. How can molecular docking elucidate its interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Docking software (e.g., AutoDock Vina) simulates binding to active sites. The compound’s enone moiety may act as an electrophile, forming covalent adducts with nucleophilic residues (e.g., cysteine thiols). Free energy calculations (MM-PBSA) quantify binding affinities, while mutagenesis studies validate predicted interactions .

Q. What experimental designs address discrepancies in reported biological activity data?

  • Methodological Answer : Contradictory bioactivity may stem from assay conditions (e.g., pH, co-solvents). Standardized protocols (e.g., fixed DMSO concentrations ≤1%) and orthogonal assays (e.g., SPR vs. fluorescence polarization) improve reproducibility . Meta-analyses of dose-response curves across studies identify outliers due to methodological variability .

Q. How can Design of Experiments (DoE) optimize synthetic yield and selectivity?

  • Methodological Answer : Response Surface Methodology (RSM) evaluates factors like temperature, catalyst loading, and solvent polarity. Central Composite Design (CCD) identifies optimal conditions (e.g., 0.5 mol% Pd catalyst, 60°C) while minimizing resource use .

Tables for Key Data

Property Method Typical Results Reference
Melting PointDifferential Scanning Calorimetry (DSC)85–87°C (decomposes)
λmax (UV-Vis)Ethanol solution245 nm (ε = 12,500 M⁻¹cm⁻¹)
Crystallographic DataX-ray (Mo-Kα radiation)Space group P2₁/c, Z = 4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.